

Reactivity comparison of (R)-(2-Furyl)hydroxyacetonitrile with other chiral cyanohydrins

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Compound of Interest

Compound Name: (R)-(2-Furyl)hydroxyacetonitrile

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Comparative Reactivity Analysis of Chiral Cyanohydrins in Biocatalytic Acylation

A comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic kinetic resolution of **(R)-(2-Furyl)hydroxyacetonitrile** and its comparison with other key chiral cyanohydrins.

This guide provides an objective comparison of the reactivity of **(R)-(2-Furyl)hydroxyacetonitrile** with other aromatic and aliphatic chiral cyanohydrins in lipase-catalyzed acylation reactions. The data presented is compiled from various studies to offer a broad perspective on the substrate scope and efficiency of these enzymatic transformations, which are crucial in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.

Reactivity Comparison in Lipase-Catalyzed Acylation

The enzymatic kinetic resolution of chiral cyanohydrins via acylation is a widely employed method for the preparation of optically pure compounds. The reactivity of the cyanohydrin substrate is a critical factor influencing the efficiency of this process, including reaction time, conversion, and enantiomeric excess (ee). This section compares the performance of **(R)-(2-Furyl)hydroxyacetonitrile** with other representative chiral cyanohydrins.

Quantitative Data Summary

The following tables summarize the key performance indicators for the lipase-catalyzed acylation of various cyanohydrins. It is important to note that the data is collated from different studies, and direct comparison should be made with caution due to variations in reaction conditions.

Table 1: Lipase-Catalyzed Acylation of **(R)-(2-Furyl)hydroxyacetonitrile** and Analogues

Substrate	Enzyme	Acyl Donor	Solvent	Time (h)	Conversion (%)	Enantiomeric Excess (ee %)	Reference
(±)-1-(2-Furyl)ethanol*	Candida antarctica Lipase B (Novozym 435)	Vinyl acetate	n-Heptane	2	47	89 (for remaining substrate)	[1]
(±)-5-Phenylfuran-2-yl cyanohydrin	Pseudomonas cepacia Lipase	Vinyl butanoate	Toluene	24	>99	95 (for product)	[2]

Note: (±)-1-(2-Furyl)ethanol is a precursor to **(R)-(2-Furyl)hydroxyacetonitrile**. The data reflects the kinetic resolution of the alcohol, which is indicative of the enzyme's activity towards a furan-containing substrate.

Table 2: Lipase-Catalyzed Acylation of Aromatic and Aliphatic Cyanohydrins

Substrate	Enzyme	Acyl Donor	Solvent	Time (h)	Conversion (%)	Enantiomeric Excess (ee %)	Reference
(±)-Mandelonitrile	Lipase from <i>Pseudomonas</i> sp.	Isopropenyl acetate	Diisopropyl ether	120	46	94 (for product)	[3]
(±)-Mandelonitrile	Lipase from <i>Pseudomonas</i> sp.	Isopropenyl acetate	Diisopropyl ether	48	49	78 (for remaining substrate)	[3]
Various Aliphatic Cyanohydrins	Porcine Pancreatic Lipase (PPL)	Propionic anhydride	Toluene	-	-	Good to Excellent (E > 30)	[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-1-(2-Furyl)ethanol

This protocol is based on the study of the kinetic resolution of the precursor to the target cyanohydrin.

Materials:

- (±)-1-(2-Furyl)ethanol
- Candida antarctica* Lipase B (Novozym 435)

- Vinyl acetate
- n-Heptane (anhydrous)
- Standard laboratory glassware and magnetic stirrer
- Gas chromatograph (GC) with a chiral column for analysis

Procedure:

- In a dried flask, dissolve (\pm)-1-(2-furyl)ethanol and an equimolar amount of vinyl acetate in anhydrous n-heptane.
- Add 5 mg of Novozym 435 to the solution.
- Stir the reaction mixture at 300 rpm and maintain the temperature at 60°C.
- Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC to determine the conversion and enantiomeric excess of the remaining substrate and the product.
- The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the acylated product.^[1]

Protocol 2: Lipase-Catalyzed Dynamic Kinetic Resolution of 5-Phenylfuran-2-yl cyanohydrins

Materials:

- 5-Phenylfuran-2-carbaldehyde
- Acetone cyanohydrin
- Basic anion-exchange resin
- Pseudomonas cepacia Lipase
- Vinyl butanoate

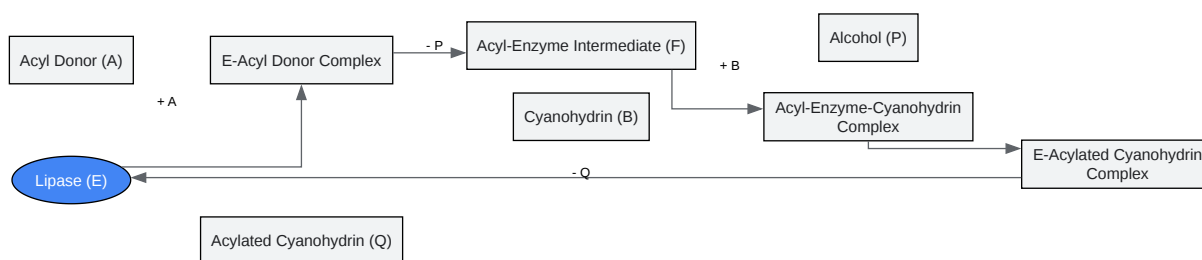
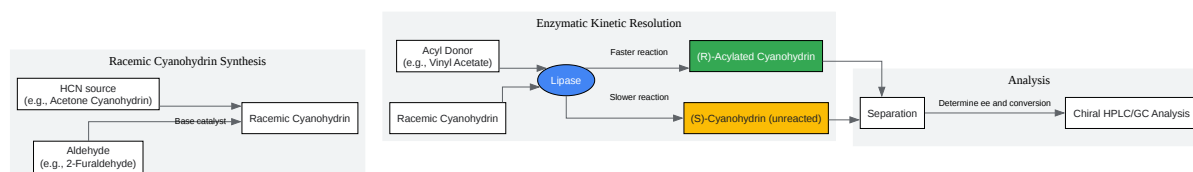
- Toluene (anhydrous)
- Standard laboratory glassware and magnetic stirrer
- High-performance liquid chromatograph (HPLC) with a chiral column for analysis

Procedure:

- To a solution of the 5-phenylfuran-2-carbaldehyde in anhydrous toluene, add acetone cyanohydrin and a basic anion-exchange resin. Stir the mixture to form the racemic cyanohydrin in situ.
- Add *Pseudomonas cepacia* lipase and vinyl butanoate to the reaction mixture.
- Stir the suspension at a controlled temperature. The basic resin facilitates the in situ racemization of the unreacted cyanohydrin.
- Monitor the reaction by chiral HPLC to determine the conversion and enantiomeric excess of the acylated product.
- The reaction is allowed to proceed until high conversion is achieved, yielding the (R)-cyanohydrin butanoate with high enantiomeric excess.^[2]

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the key processes involved in the enzymatic kinetic resolution of chiral cyanohydrins.



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